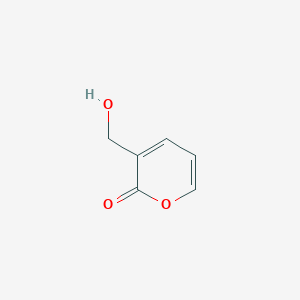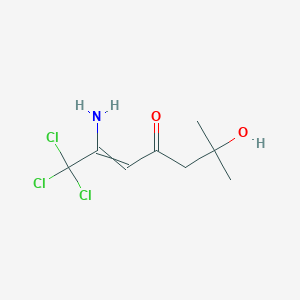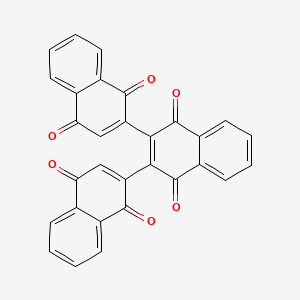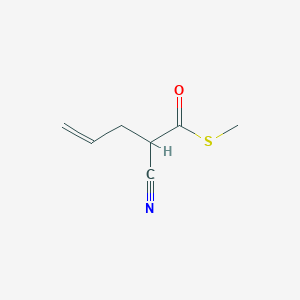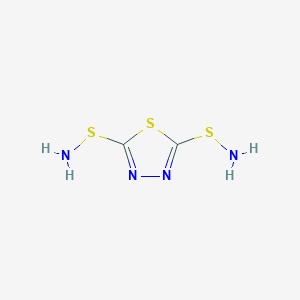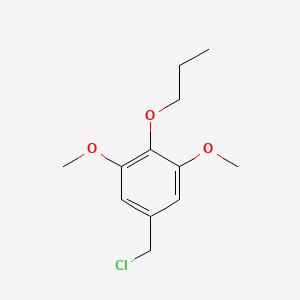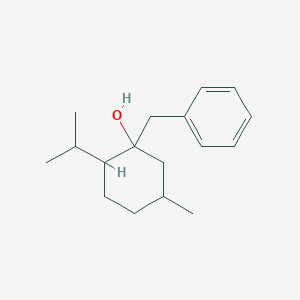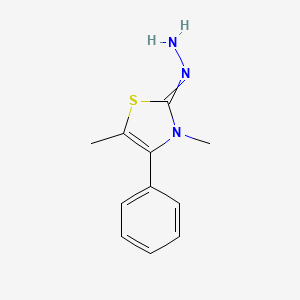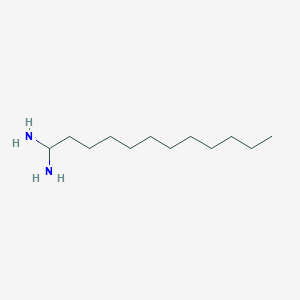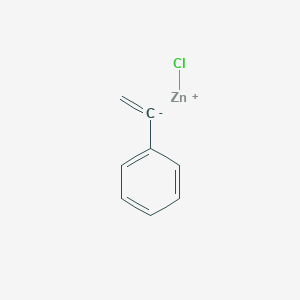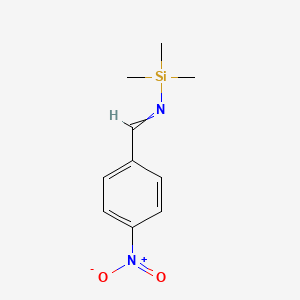
1-(4-Nitrophenyl)-N-(trimethylsilyl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Nitrophenyl)-N-(trimethylsilyl)methanimine is an organic compound characterized by the presence of a nitrophenyl group and a trimethylsilyl group attached to a methanimine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitrophenyl)-N-(trimethylsilyl)methanimine typically involves the reaction of 4-nitroaniline with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
4-Nitroaniline+Trimethylsilyl chloride→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Nitrophenyl)-N-(trimethylsilyl)methanimine undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and organometallic compounds.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-(4-Nitrophenyl)-N-(trimethylsilyl)methanimine has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenyl)-N-(trimethylsilyl)methanimine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the trimethylsilyl group can influence the compound’s reactivity and stability. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Nitrophenyl)-N-(trimethylsilyl)methanimine can be compared with other similar compounds, such as:
- 1-(4-Nitrophenyl)-N-(trimethylsilyl)ethanimine
- 1-(4-Nitrophenyl)-N-(trimethylsilyl)propanimine
These compounds share similar structural features but differ in the length of the carbon chain attached to the methanimine group
Properties
CAS No. |
160313-81-5 |
|---|---|
Molecular Formula |
C10H14N2O2Si |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
1-(4-nitrophenyl)-N-trimethylsilylmethanimine |
InChI |
InChI=1S/C10H14N2O2Si/c1-15(2,3)11-8-9-4-6-10(7-5-9)12(13)14/h4-8H,1-3H3 |
InChI Key |
MWXMLWUJRDNFDJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N=CC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-[2-(3-hydroxypropyl)phenyl]propanoate](/img/structure/B14284912.png)
